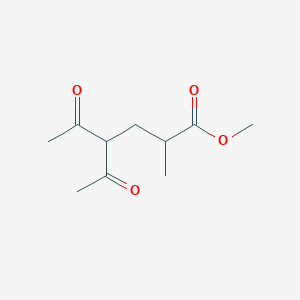

Methyl 4-acetyl-2-methyl-5-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-acetyl-2-methyl-5-oxohexanoate is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . It is a β-ketoester, which means it contains both a ketone and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-acetyl-2-methyl-5-oxohexanoate can be synthesized through the reaction of acrylic acid methyl ester and acetylacetone . The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product with high purity.

Análisis De Reacciones Químicas

Michael Addition Reactions

Methyl 4-acetyl-2-methyl-5-oxohexanoate participates in Michael additions as a nucleophile due to its activated α-hydrogen. Key findings include:

-

Catalyst Optimization : Ytterbium triflate [Yb(OTf)₃] achieved 93% yield in Michael additions with methyl vinyl ketone (MVK) at 60°C in water (68 hours) .

-

Side Reactions : Competing additions with electron-rich aromatic compounds (e.g., 1,3,5-trimethoxybenzene) reduced selectivity .

-

Solvent Effects : Tetrahydrofuran (THF) improved yields compared to neat conditions (41% vs. 30%) for ZrCl₄-catalyzed reactions .

Table 1: Catalytic Performance in Michael Additions

| Catalyst | Conditions | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|

| Yb(OTf)₃ | 60°C, H₂O, 68 h | 93 | >85 | |

| ZrCl₄ | 100°C, THF, 20 min | 41 | 58 | |

| K₂HPO₄ | 80°C, 3 h | 37 | 92 |

Hydrolysis and Ester Cleavage

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ yields the corresponding carboxylic acid .

-

Basic Hydrolysis (Saponification) : NaOH or KOH produces carboxylate salts, with ethanol as a byproduct .

Reduction Reactions

The ketone group is selectively reduced:

-

NaBH₄/LiAlH₄ : Reduces the keto group to a secondary alcohol without affecting the ester .

-

Catalytic Hydrogenation : Limited data exists, but Pd/C or Raney Ni may enable full hydrogenation under high-pressure H₂.

Oxidation Pathways

-

Ketone Oxidation : Strong oxidants like KMnO₄ convert the methyl group to a carboxyl group, forming a dicarboxylic acid derivative .

-

Side-Chain Oxidation : Chromium-based reagents (e.g., CrO₃) may oxidize α-hydrogens, leading to dehydrogenation products.

Cyclization to Hagemann’s Ester

Under Lewis acid catalysis (e.g., ZrCl₄), intramolecular cyclization forms Hagemann’s ester derivatives (e.g., ethyl 2,4-dimethyl-5-oxo-3-furancarboxylate) . This side reaction competes with Michael additions, reducing yields.

Key Factors Influencing Cyclization:

-

Temperature : Prolonged heating (>60°C) accelerates cyclization .

-

Catalyst Loading : Higher ZrCl₄ concentrations (10 mol%) favor undesired cyclization over Michael addition .

Table 2: Side Reactions and Mitigation Strategies

Aplicaciones Científicas De Investigación

Methyl 4-acetyl-2-methyl-5-oxohexanoate has several applications in scientific research:

Biology: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Employed in the production of fine chemicals and intermediates for various industrial applications.

Mecanismo De Acción

The mechanism of action of methyl 4-acetyl-2-methyl-5-oxohexanoate involves its interaction with specific molecular targets and pathways. As a β-ketoester, it can participate in nucleophilic addition reactions, where the carbonyl group acts as an electrophile. This interaction can lead to the formation of various products depending on the nucleophile involved.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-acetyl-5-oxohexanoate: A similar β-ketoester with a slightly different structure.

Methyl 3-bromopropionate: Another ester used in organic synthesis.

Methyl 4-chloro-4-oxobutyrate: A compound with similar reactivity but different substituents.

Uniqueness

Methyl 4-acetyl-2-methyl-5-oxohexanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in both research and industrial settings.

Actividad Biológica

Methyl 4-acetyl-2-methyl-5-oxohexanoate is a β-ketoester that has garnered attention for its potential biological activities. This compound, with a molecular formula of C9H14O4 and a molecular weight of approximately 186.21 g/mol, features a unique arrangement of functional groups, including an acetyl group and two carbonyl groups. These structural characteristics contribute to its reactivity and versatility in organic synthesis, as well as its interactions with biological systems.

The synthesis of this compound can be achieved through various methods, including modified Knorr condensation reactions. This compound serves as a building block for the synthesis of more complex molecules, such as pyrroles, and is utilized in analytical chemistry for identifying Michael addition products via GC and GC-MS techniques.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzyme-catalyzed reactions and metabolic pathways. Its electrophilic carbonyl groups enable it to participate in nucleophilic addition reactions, which can lead to the formation of diverse products depending on the nucleophiles involved. This property suggests its potential applications in medicinal chemistry and drug development.

Potential Applications

- Enzyme Inhibition : The compound may interact with various enzymes, influencing metabolic pathways.

- Drug Development : Its unique structure allows it to target multiple biological systems, making it a candidate for further pharmacological studies.

- Analytical Chemistry : Used as a standard in GC and GC-MS analyses for identifying reaction products.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Methyl 4-acetyl-5-oxohexanoate | Similar β-ketoester structure | Slightly different reactivity due to structural variations |

| Methyl 3-bromopropionate | Ester with bromine substituent | Primarily used in halogenation reactions |

| Methyl 4-chloro-4-oxobutyrate | Contains a chlorine substituent | Exhibits different reactivity patterns |

This table illustrates how this compound stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations.

Propiedades

IUPAC Name |

methyl 4-acetyl-2-methyl-5-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-6(10(13)14-4)5-9(7(2)11)8(3)12/h6,9H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIPTRHCRHVEEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)C)C(=O)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.